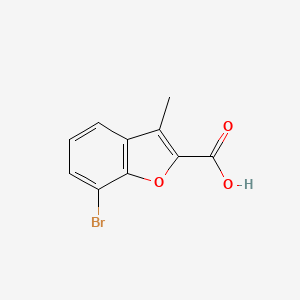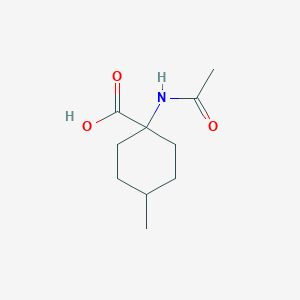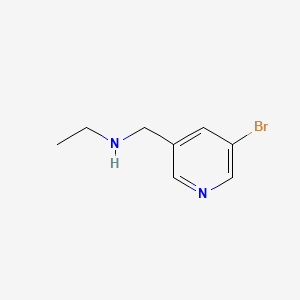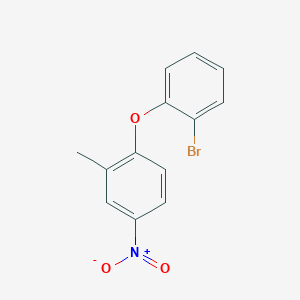![molecular formula C14H17FO3 B1523172 1-[3-Fluoro-4-(oxan-2-ylmethoxy)fenil]etan-1-ona CAS No. 1019529-17-9](/img/structure/B1523172.png)
1-[3-Fluoro-4-(oxan-2-ylmethoxy)fenil]etan-1-ona
Descripción general
Descripción
“1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1019529-17-9 . Its IUPAC name is 1-[3-fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)phenyl]ethanone . The compound has a molecular weight of 252.29 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 252.29 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Farmacología
En el ámbito de la farmacología, este compuesto muestra promesa debido a su estructura aromática fluorada, que a menudo se asocia con moléculas bioactivas. Sus posibles aplicaciones incluyen:
- Diseño de fármacos: El átomo de flúor puede influir en la lipofilia y la estabilidad metabólica de los posibles candidatos a fármacos .
- Estudios de unión a receptores: La estructura única puede interactuar con varios receptores biológicos, proporcionando información sobre las interacciones receptor-ligando .
Ciencia de materiales
Las características estructurales del compuesto podrían ser beneficiosas en la ciencia de materiales para:
- Síntesis de polímeros: Como monómero, podría impartir propiedades específicas como fluorescencia o estabilidad a los polímeros .
- Recubrimiento de superficies: Su estructura molecular podría utilizarse para desarrollar recubrimientos con interacciones específicas con la luz u otros productos químicos .
Síntesis química
En la síntesis química, este compuesto podría servir como:
- Un bloque de construcción: Para la síntesis de moléculas más complejas, especialmente en el desarrollo de compuestos fluorados .
- Un reactivo: En reacciones específicas de síntesis orgánica donde el átomo de flúor o el enlace éter desempeñan un papel crucial .
Química analítica
Para aplicaciones de química analítica, podría utilizarse para:
- Estándares de cromatografía: Como compuesto de referencia debido a sus propiedades de retención únicas .
- Espectroscopia: En RMN o espectrometría de masas para estudiar las interacciones moleculares o como un estándar para la calibración .
Investigación en ciencias de la vida
En la investigación en ciencias de la vida, el compuesto podría explorarse para:
- Proteómica: Como una etiqueta para proteínas para estudiar su expresión y función en sistemas biológicos .
- Genómica: Potencialmente como un compuesto que puede interactuar con el ADN o el ARN, proporcionando información sobre la química de los ácidos nucleicos .
Ciencia ambiental
Por último, en la ciencia ambiental, podría encontrar uso en:
Propiedades
IUPAC Name |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYQNQUYWPSOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CCCCO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)









![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)
